molecular formula C14H12ClNO2 B13981418 (5-Amino-2-chlorophenyl)(4-methoxyphenyl)methanone CAS No. 62261-49-8

(5-Amino-2-chlorophenyl)(4-methoxyphenyl)methanone

Cat. No.: B13981418
CAS No.: 62261-49-8
M. Wt: 261.70 g/mol
InChI Key: WEWVMHSYZVGRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Amino-2-chlorophenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C₁₄H₁₂ClNO₂ It is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-chlorophenyl)(4-methoxyphenyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-chlorobenzoyl chloride and 4-methoxybenzene.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.

    Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.

    Purification: Advanced purification techniques, such as column chromatography and crystallization, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-chlorophenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(5-Amino-2-chlorophenyl)(4-methoxyphenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Industrial Applications: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Amino-2-chlorophenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (5-Amino-2-chlorophenyl)(4-chlorophenyl)methanone: Similar structure but with a chloro group instead of a methoxy group.

    (5-Amino-2-chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but with a hydroxy group instead of a methoxy group.

    (5-Amino-2-chlorophenyl)(4-nitrophenyl)methanone: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

(5-Amino-2-chlorophenyl)(4-methoxyphenyl)methanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical syntheses.

Properties

CAS No.

62261-49-8

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

(5-amino-2-chlorophenyl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C14H12ClNO2/c1-18-11-5-2-9(3-6-11)14(17)12-8-10(16)4-7-13(12)15/h2-8H,16H2,1H3

InChI Key

WEWVMHSYZVGRJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.